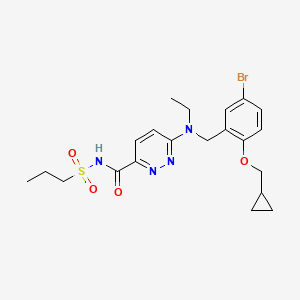

![molecular formula C31H26N2O7S B10826080 1-Amino-4-[5-[(2-ethoxycarbonylphenyl)methyl]-2-methylanilino]-9,10-dioxoanthracene-2-sulfonic acid](/img/structure/B10826080.png)

1-Amino-4-[5-[(2-ethoxycarbonylphenyl)methyl]-2-methylanilino]-9,10-dioxoanthracene-2-sulfonic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Die Verbindung FGLL, auch bekannt als FG-Schleifenpeptid, ist ein synthetisches Peptid, das aus dem neuronalen Zelladhäsionsmolekül (NCAM) gewonnen wird. Dieses Peptid besteht aus 15 Aminosäuren und ist bekannt für seine potenziellen neuroprotektiven und kognitionsfördernden Eigenschaften. FGLL wurde ausgiebig auf seine Rolle bei der neuronalen Entwicklung, Differenzierung und dem Überleben untersucht, was es zu einem vielversprechenden Kandidaten für die Behandlung neurodegenerativer Erkrankungen wie Alzheimer-Krankheit und traumatische Hirnverletzung macht .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen

FGLL wird durch Festphasenpeptidsynthese (SPPS) synthetisiert, ein Verfahren, das die sequenzielle Addition von Aminosäuren an eine wachsende Peptidkette ermöglicht. Der Prozess beginnt mit der Anbindung der ersten Aminosäure an ein festes Harz, gefolgt von der schrittweisen Zugabe von geschützten Aminosäuren. Jede Aminosäure wird mit Reagenzien wie N,N'-Diisopropylcarbodiimid (DIC) und Hydroxybenzotriazol (HOBt) an die wachsende Kette gekoppelt. Nachdem die Peptidkette vollständig zusammengesetzt ist, wird sie vom Harz abgespalten und entschützt, um das endgültige Peptid zu erhalten .

Industrielle Produktionsverfahren

In einem industriellen Umfeld kann FGLL mit großtechnischen SPPS-Geräten hergestellt werden. Der Prozess umfasst automatisierte Peptidsynthesizer, die gleichzeitig mehrere Peptidsequenzen verarbeiten können. Der Einsatz von Hochdurchsatz-Synthese- und Reinigungstechniken, wie z. B. Hochleistungsflüssigkeitschromatographie (HPLC), stellt die Produktion von hochreinem FGLL sicher, das für Forschungs- und therapeutische Anwendungen geeignet ist .

Analyse Chemischer Reaktionen

Arten von Reaktionen

FGLL durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Substitution. Diese Reaktionen sind wichtig, um die Struktur des Peptids zu modifizieren und seine Stabilität und Bioaktivität zu verbessern.

Häufige Reagenzien und Bedingungen

Oxidation: FGLL kann unter milden Bedingungen mit Reagenzien wie Wasserstoffperoxid (H2O2) oder Iod (I2) oxidiert werden. Diese Reaktion führt zur Einführung von Disulfidbrücken, die die Stabilität des Peptids verbessern können.

Reduktion: Reduktive Reaktionen, an denen FGLL beteiligt ist, verwenden in der Regel Reagenzien wie Dithiothreitol (DTT) oder Tris(2-carboxyethyl)phosphin (TCEP), um Disulfidbrücken zu brechen und das Peptid in seine lineare Form zu reduzieren.

Substitution: Substitutionsreaktionen können mit verschiedenen Nukleophilen oder Elektrophilen durchgeführt werden, um funktionelle Gruppen einzuführen oder vorhandene zu modifizieren. .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind oxidiertes FGLL mit Disulfidbrücken, reduziertes FGLL in seiner linearen Form und substituiertes FGLL mit modifizierten funktionellen Gruppen. Diese Modifikationen können die Bioaktivität und das therapeutische Potenzial des Peptids erheblich beeinflussen .

Wissenschaftliche Forschungsanwendungen

FGLL hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie. Zu den wichtigsten Anwendungen gehören:

Kognitionsförderung: Studien haben gezeigt, dass FGLL die kognitiven Funktionen, das Gedächtnis und das Lernen verbessern kann, was es zu einem wertvollen Werkzeug für die Forschung zu kognitiven Störungen macht.

Entzündungshemmende Eigenschaften: FGLL zeigt entzündungshemmende Eigenschaften, die bei der Behandlung von Erkrankungen im Zusammenhang mit Neuroinflammation von Vorteil sein können.

Biomedizinische Forschung: FGLL wird in verschiedenen biomedizinischen Forschungsanwendungen eingesetzt, darunter die Untersuchung der neuronalen Entwicklung, synaptischen Plastizität und zellulärer Signalwege.

Wirkmechanismus

FGLL übt seine Wirkungen durch die Aktivierung des NCAM-FGFR-Signalwegs aus. Durch die Bindung an den Fibroblastenwachstumsfaktor-Rezeptor 1 (FGFR1) induziert FGLL die Autophosphorylierung des Rezeptors und die anschließende Aktivierung intrazellulärer Signalkaskaden. Diese Signalwege fördern das Neuritenwachstum, das neuronale Überleben und die synaptische Plastizität, was zu einer verbesserten kognitiven Funktion und Neuroprotektion führt .

Wirkmechanismus

FGLL exerts its effects through the activation of the NCAM-FGFR signaling pathway. By binding to the fibroblast growth factor receptor 1 (FGFR1), FGLL induces autophosphorylation of the receptor and subsequent activation of intracellular signaling cascades. These signaling pathways promote neurite outgrowth, neuronal survival, and synaptic plasticity, leading to enhanced cognitive function and neuroprotection .

Vergleich Mit ähnlichen Verbindungen

FGLL ist im Vergleich zu anderen ähnlichen Verbindungen aufgrund seines spezifischen Wirkmechanismus und seiner neuroprotektiven Eigenschaften einzigartig. Einige ähnliche Verbindungen sind:

BDNF (brain-derived neurotrophic factor): BDNF ist ein neurotropher Faktor, der das Überleben und das Wachstum von Neuronen unterstützt.

NGF (nerve growth factor): NGF ist ein weiterer neurotropher Faktor, der am Wachstum und der Aufrechterhaltung von Neuronen beteiligt ist.

CNTF (ciliary neurotrophic factor): CNTF unterstützt das Überleben verschiedener Neuronenzeltypen.

Eigenschaften

Molekularformel |

C31H26N2O7S |

|---|---|

Molekulargewicht |

570.6 g/mol |

IUPAC-Name |

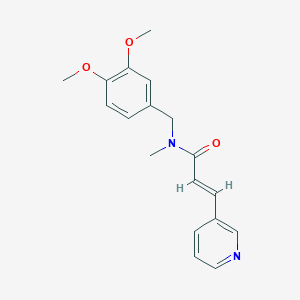

1-amino-4-[5-[(2-ethoxycarbonylphenyl)methyl]-2-methylanilino]-9,10-dioxoanthracene-2-sulfonic acid |

InChI |

InChI=1S/C31H26N2O7S/c1-3-40-31(36)20-9-5-4-8-19(20)14-18-13-12-17(2)23(15-18)33-24-16-25(41(37,38)39)28(32)27-26(24)29(34)21-10-6-7-11-22(21)30(27)35/h4-13,15-16,33H,3,14,32H2,1-2H3,(H,37,38,39) |

InChI-Schlüssel |

ZVYXQMCQMAIJNE-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC(=O)C1=CC=CC=C1CC2=CC(=C(C=C2)C)NC3=CC(=C(C4=C3C(=O)C5=CC=CC=C5C4=O)N)S(=O)(=O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(3-Ethoxy-3-oxopropyl)amino]-ethyl-dimethylazanium](/img/structure/B10826002.png)

![[(4R,6R,7S,8R)-11-(4-hydroxyanilino)-7-methoxy-12-methyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl]methyl carbamate](/img/structure/B10826016.png)

![[3-(2-Bromo-4-isopropyl-phenyl)-5-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-bis-(2-methoxy-ethyl)-amine](/img/structure/B10826047.png)

![(9Z)-6-methyl-4-oxo-9-(phenylhydrazinylidene)-7,8-dihydro-6H-pyrido[1,2-a]pyrimidine-3-carboxylic acid](/img/structure/B10826069.png)

![1-[(3R,5S,8R,9S,10S,13S,14S,17S)-3-[2-(4-acetylphenyl)ethynyl]-3-hydroxy-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B10826076.png)